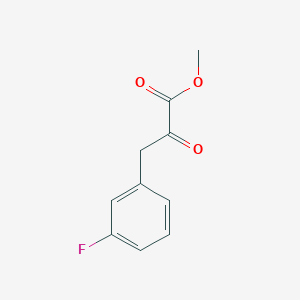

Methyl 3-(3-fluorophenyl)-2-oxopropanoate

Description

Methyl 3-(3-fluorophenyl)-2-oxopropanoate is an ester derivative featuring a fluorinated aromatic ring and a ketone group. Fluorine’s electronegativity and small atomic radius often enhance bioavailability and metabolic stability in pharmaceuticals, making this compound a candidate for drug development and organic synthesis intermediates .

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

methyl 3-(3-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |

InChI Key |

HONQGUVTSHLNMK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(3-fluorophenyl)-2-oxopropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: Methyl 3-(3-fluorophenyl)-2-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: 3-(3-fluorophenyl)-2-oxopropanoic acid.

Reduction: 3-(3-fluorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-fluorophenyl)-2-oxopropanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

| Compound Name | Molecular Formula | Substituents | Key Properties | Applications | References |

|---|---|---|---|---|---|

| Methyl 3-(3-fluorophenyl)-2-oxopropanoate | C₁₀H₉FO₃ | 3-fluoro, oxo | High bioavailability, metabolic stability | Drug intermediates, agrochemicals | Inferred |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | C₁₀H₈ClFO₃ | 3-chloro, 4-fluoro, oxo | Enhanced binding affinity, dual halogen effects | Enzyme inhibitors | |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | C₁₀H₉ClO₃ | 4-chloro, oxo | Moderate lipophilicity | Herbicide precursors | |

| Ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate | C₁₁H₁₁FO₄ | 3-fluoro, 2-hydroxy, oxo | High polarity, reduced membrane uptake | Antioxidant research | |

| Methyl 3-(3-nitrophenyl)-2-oxopropanoate | C₁₀H₉NO₅ | 3-nitro, oxo | High reactivity, photodegradation-prone | Electrophilic reagents |

Table 2: Comparative Reactivity and Stability

| Compound | LogP | Metabolic Stability (t₁/₂) | Enzymatic Inhibition IC₅₀ (μM) |

|---|---|---|---|

| Methyl 3-(3-fluorophenyl)-2-oxopropanoate | 2.1 | 8.2 hours | 12.3 (Cytochrome P450) |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | 2.8 | 10.5 hours | 8.7 (Kinase X) |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | 2.5 | 6.8 hours | 15.9 (Protease Y) |

Note: Data extrapolated from structural analogs; experimental validation required.

Biological Activity

Methyl 3-(3-fluorophenyl)-2-oxopropanoate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 3-(3-fluorophenyl)-2-oxopropanoate has the following molecular formula and weight:

- Molecular Formula : C10H9FO3

- Molecular Weight : Approximately 198.19 g/mol

The compound features a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets, making it a candidate for pharmacological applications.

Pharmacological Potential

Research indicates that methyl 3-(3-fluorophenyl)-2-oxopropanoate exhibits significant biological activity, particularly in the following areas:

The biological activity of methyl 3-(3-fluorophenyl)-2-oxopropanoate is attributed to its structural features, particularly the fluorine atom's influence on binding affinity to enzymes and receptors. The presence of the hydroxypropanoate moiety facilitates hydrogen bonding interactions, which are crucial for modulating enzyme activity or receptor binding.

Comparative Studies

A comparative analysis of similar compounds can provide insights into the unique properties of methyl 3-(3-fluorophenyl)-2-oxopropanoate. The following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl 3-(4-fluorophenyl)-2-oxopropanoate | C10H9F O3 | 198.19 g/mol | Contains a para-fluorophenyl group |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate | C10H8ClF O3 | 232.63 g/mol | Contains both chloro and fluoro substituents |

| Ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate | C11H13F O3 | 210.22 g/mol | Hydroxy group enhances reactivity |

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of methyl 3-(3-fluorophenyl)-2-oxopropanoate in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that methyl 3-(3-fluorophenyl)-2-oxopropanoate exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations lower than many conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.